(S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(4-methylsulfanylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULODPBZTSGXBKN-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)SC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=C(C=C1)SC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The reductive amination route begins with (S)-2-aminopropionamide and 4-(methylsulfanyl)benzaldehyde. The aldehyde undergoes condensation with the primary amine group of the aminoamide, forming an imine intermediate. This intermediate is subsequently reduced using sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C, yielding the secondary amine product.
Critical Parameters:
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Solvent System : Methanol or ethanol, ensuring solubility of both polar and aromatic components.
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Temperature Control : Maintaining sub-ambient temperatures (−10°C to 10°C) minimizes side reactions such as over-reduction or epimerization.
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Stoichiometry : A 1.2:1 molar ratio of aldehyde to aminoamide ensures complete conversion.
N-Methylation Step
The secondary amine intermediate undergoes N-methylation using methyl iodide (CH3I) in the presence of potassium carbonate (K2CO3) as a base. This SN2 reaction proceeds in anhydrous dimethylformamide (DMF) at 60°C for 12 hours, achieving 85–90% yield.
Optimization Insights:
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Base Selection : K2CO3 outperforms weaker bases (e.g., NaHCO3) due to enhanced deprotonation efficiency.
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Solvent Purity : Anhydrous DMF prevents hydrolysis of methyl iodide, improving reagent utilization.
Mixed Anhydride-Mediated Coupling
Formation of Mixed Anhydride Intermediate
Adapted from industrial-scale protocols, this method starts with (S)-2-aminopropionic acid and 4-(methylsulfanyl)benzyl chloride. The carboxylic acid is activated using pivaloyl chloride (tert-butyl chloroformate) in ethyl acetate, forming a mixed anhydride intermediate.
Reaction Conditions:
Amide Bond Formation
The mixed anhydride reacts with N-methyl-(4-methylsulfanyl-benzyl)amine in ethyl acetate at 0–10°C. Quenching with aqueous sodium carbonate followed by solvent evaporation yields the crude product, which is purified via hexane recrystallization (78% yield, >99% purity by HPLC).
Advantages:
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Scalability : Continuous flow reactors enable kilogram-scale production.
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Stereochemical Integrity : The chiral center remains unaffected due to mild reaction conditions.
Sequential Alkylation-Amidation Approach
Benzyl Alkylation
4-(Methylsulfanyl)benzyl bromide is coupled with (S)-2-aminopropionamide using N,N-diisopropylethylamine (DIPEA) as a base in tetrahydrofuran (THF). The reaction proceeds at room temperature for 6 hours, achieving 82% yield.
Post-Alkylation Modifications
The alkylated product undergoes N-methylation under conditions identical to Section 1.2. Final purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound in 88% yield.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the mixed anhydride method reduces reaction times from hours to minutes. A 2024 pilot study demonstrated a 40% increase in throughput using microreactors.
Green Chemistry Metrics
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E-Factor : The reductive amination route generates 8.2 kg waste/kg product, versus 5.6 kg/kg for the mixed anhydride method.
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Solvent Recovery : Ethyl acetate and THF are recycled via distillation, achieving 90% solvent reuse in closed-loop systems.
Mechanistic Challenges and Solutions
Epimerization Risks
The stereochemical integrity of the (S)-configured amino group is vulnerable under basic conditions. Strategies include:
Byproduct Formation
Over-alkylation during N-methylation is mitigated by:
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Controlled Reagent Addition : Slow addition of methyl iodide via syringe pump.
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In Situ Monitoring : FTIR spectroscopy tracks amine consumption in real time.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzyl group, yielding a simpler amine derivative.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming new amide or urea derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as acyl chlorides, isocyanates, and alkyl halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Amide or urea derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that (S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Pseudomonas aeruginosa | 20 |
| Escherichia coli | 22 |
| Bacillus cereus | 24 |
| Staphylococcus aureus | 23 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. Studies indicate that it can inhibit acetylcholinesterase (AChE) activity, which is crucial for managing symptoms of Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, enhancing cognitive function and memory retention in experimental models .
Anticonvulsant Properties
This compound has been evaluated for its anticonvulsant activities. Research indicates that compounds with similar structures have shown promise in reducing seizure activity in animal models, suggesting that this compound may also possess anticonvulsant properties .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions, typically starting from readily available precursors. The synthetic route often includes steps such as amination and alkylation, leading to the formation of the desired amide structure.
Synthetic Pathway Overview
- Starting Materials : Benzylamine derivatives and propionic acid derivatives.
- Key Reactions :
- Alkylation of benzylamine with a methylsulfanyl group.
- Formation of the propionamide through acylation reactions.
Case Study 1: Neuroprotection in Alzheimer's Models
In a study conducted on SH-SY5Y neuronal cells treated with hydrogen peroxide to induce oxidative stress, this compound demonstrated significant neuroprotective effects. The compound improved cell viability and reduced apoptosis markers, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of pathogens. The results showed that certain modifications to the structure enhanced antibacterial activity, suggesting avenues for further development into effective antibiotics .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the benzyl moiety play crucial roles in binding to these targets, modulating their activity. The methylsulfanyl group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
The benzyl group’s substitution pattern significantly influences physicochemical properties and bioactivity. Key analogs include:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-SCH₃ group in the target compound increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability, whereas 4-NO₂ (Ala-pNA) and 4-SO₂NHCH₃ derivatives exhibit higher polarity, enhancing solubility and target engagement . Fluorine (2-F or 3-F substitution) balances lipophilicity and metabolic stability, as seen in Parchem’s discontinued analogs .
- Bulkier substituents (e.g., tert-butyl in ’s TRPV1 antagonists) improve target selectivity but may limit blood-brain barrier penetration .
Biological Activity
(S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide, also known as (S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H18N2OS
- Molecular Weight : 238.35 g/mol
- CAS Number : 1304396-72-2
The compound features an amino group, a propionamide backbone, and a methylthio-substituted benzyl moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antiviral Activity : Preliminary studies indicate potential antiviral properties, particularly against RNA viruses.
1. Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- In Vitro Studies : The compound exhibited cytotoxic effects on various cancer cell lines. For instance, it demonstrated an IC50 value of 5.7 µM against A375 human melanoma cells, indicating significant antiproliferative activity .
| Cell Line | IC50 (µM) |
|---|---|
| A375 (Melanoma) | 5.7 |
| Hela (Cervical Cancer) | >10 |
| A549 (Lung Adenocarcinoma) | >10 |
- Mechanism : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties:
- Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in inflammatory diseases .
3. Antiviral Properties
Emerging data suggest that this compound may exhibit antiviral activity:
- Viral Inhibition : In preliminary assays, the compound inhibited replication of certain RNA viruses at micromolar concentrations . Further studies are needed to elucidate its efficacy against specific viral strains.
Case Studies and Research Findings
- Cytotoxicity Assessment :
- Antiviral Screening :
-
Mechanistic Insights :
- Detailed mechanistic studies are ongoing to understand how this compound interacts with specific molecular targets and pathways involved in disease processes .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide?
- Methodological Answer : The compound can be synthesized via amide bond formation between (S)-2-aminopropionic acid derivatives and 4-methylsulfanyl-benzylamine. Coupling agents like EDCI/HOBt or DCC/DMAP are typically employed for activation. Post-reaction purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) ensures high purity. Similar protocols are used for structurally related amides, such as (S)-2-Amino-N-(2-methoxybenzyl)-N-methylpropanamide .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm stereochemistry (e.g., S-configuration) and substituent integration (e.g., methylsulfanyl group at δ ~2.5 ppm for S-CH3).
- IR Spectroscopy : Identify amide I (~1650 cm⁻¹) and II (~1550 cm⁻¹) bands to verify the presence of the amide bond .
- Mass Spectrometry (ESI-TOF) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 253.3 based on C12H16N2OS).
Q. How can purity and stability be assessed under varying experimental conditions?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor purity (>98%) and degradation products under stress conditions (e.g., pH, temperature) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability by measuring mass loss at elevated temperatures (e.g., 25–300°C).
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software is ideal for determining absolute configuration. Key steps include:
- Growing crystals via slow evaporation (solvent: dichloromethane/hexane).
- Refinement with SHELXL to model hydrogen bonding and torsional angles.
- Validation using CCDC deposition (e.g., comparing bond lengths/angles to NIST standards) .
Q. What experimental approaches are suitable for studying its coordination chemistry with transition metals?
- Methodological Answer :
- Molar Conductivity : Measure in DMSO to determine if the complex is electrolytic (e.g., [CrL(H₂O)₂Cl]Cl in showed Λm = 120 S·cm²·mol⁻¹).
- Magnetic Susceptibility : Use a SQUID magnetometer to identify high-spin vs. low-spin states (e.g., µeff = 3.8 BM for octahedral Cr(III) ).
- UV-Vis Spectroscopy : Analyze d-d transitions (e.g., λmax ~500 nm for octahedral geometry) and ligand-to-metal charge transfer bands.
Q. How can contradictions between computational models and experimental data (e.g., NMR shifts) be resolved?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare computed vs. experimental NMR shifts (deviations >0.5 ppm suggest model inaccuracies).
- Cross-Validation : Use multiple techniques (e.g., X-ray for structure, IR for functional groups) to identify systematic errors .
Q. What role does the methylsulfanyl group play in modulating electronic properties?
- Methodological Answer :
- Hammett Analysis : Compare substituent effects on reaction rates (σ+ values) to quantify electron-donating/withdrawing tendencies.
- Cyclic Voltammetry : Measure redox potentials to assess the group’s influence on electron density at the amide nitrogen .
Q. How can enantiomeric excess be determined for chiral derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
